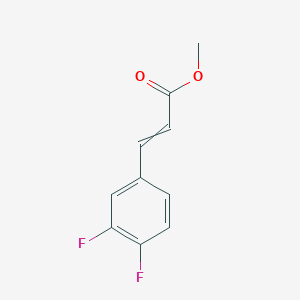
(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves a substitution reaction where a trifluoromethylphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the functional groups on the compound.
Substitution: The trifluoromethylphenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could lead to an alcohol.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may interact with biological receptors, making it a candidate for drug development.
Medicine
Drug Development: The compound’s unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
Material Science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Phenylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group.
(3S,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid: Contains a fluorophenyl group instead of a trifluoromethylphenyl group.
Uniqueness
The presence of the trifluoromethyl group in (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
(3S,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9-/m1/s1 |
InChI Key |
CDBDQHBPLLUGEZ-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)


![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)



![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)





